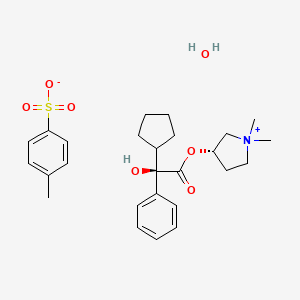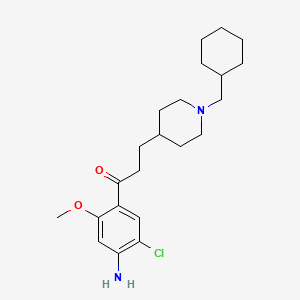
alpha,alpha-Dibromo-D-camphor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha,alpha-Dibromo-D-camphor: is a brominated derivative of camphor, a bicyclic monoterpene ketone This compound is known for its unique chemical properties and has been studied for various applications in scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: alpha,alpha-Dibromo-D-camphor can be synthesized through the bromination of camphor. The process typically involves the reaction of camphor with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the camphor molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions similar to those used in laboratory synthesis. The process would likely involve the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: alpha,alpha-Dibromo-D-camphor undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form camphor or other partially brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form more oxidized camphor derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution: Formation of iodocamphor or other halogenated camphor derivatives.
Reduction: Formation of camphor or partially brominated camphor.
Oxidation: Formation of camphorquinone or other oxidized camphor derivatives.
Aplicaciones Científicas De Investigación
alpha,alpha-Dibromo-D-camphor has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for other brominated compounds
Mecanismo De Acción
The mechanism by which alpha,alpha-Dibromo-D-camphor exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The compound may act by modifying the structure and function of proteins or other biomolecules through halogen bonding or other interactions .
Comparación Con Compuestos Similares
alpha-Bromo-camphor: A mono-brominated derivative of camphor.
Camphorquinone: An oxidized derivative of camphor.
Camphor sulfonic acid: A sulfonated derivative of camphor.
Uniqueness: alpha,alpha-Dibromo-D-camphor is unique due to the presence of two bromine atoms, which significantly alters its chemical properties compared to mono-brominated or other camphor derivatives.
Propiedades
Número CAS |
514-12-5 |
|---|---|
Fórmula molecular |
C10H14Br2O |
Peso molecular |
310.03 g/mol |
Nombre IUPAC |
(1R,4S)-3,3-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14Br2O/c1-8(2)6-4-5-9(8,3)7(13)10(6,11)12/h6H,4-5H2,1-3H3/t6-,9-/m0/s1 |
Clave InChI |
OFAQZCPBQBALHS-RCOVLWMOSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H](C1(C)C)C(C2=O)(Br)Br |
SMILES canónico |
CC1(C2CCC1(C(=O)C2(Br)Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)


![(2Z,6Z,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819244.png)
![N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide](/img/structure/B10819257.png)
![iron(3+);(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B10819261.png)

![2-[2-[(1S,2S,4R,7E,11S,12R)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carbonyl]oxyethoxy]ethyl (1S,2S,4R,7E,11S)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10819267.png)


![[As(4-F)F4]-GHRP-6](/img/structure/B10819274.png)

